2-(2-Aminoethyl)-6-bromopyridin-4-amine
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Overview
Description
2-(2-Aminoethyl)-6-bromopyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromopyridin-4-amine typically involves the bromination of 4-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-bromopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminoethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-(2-Aminoethyl)-6-bromopyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-bromopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Bromopyridin-4-amine: Lacks the aminoethyl group, affecting its solubility and interaction with biological targets.
2-(2-Aminoethyl)pyridine-4-amine: Similar structure but without the bromine atom, leading to different chemical and biological properties
Uniqueness
2-(2-Aminoethyl)-6-bromopyridin-4-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-bromopyridin-4-amine |
InChI |
InChI=1S/C7H10BrN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
CMTUQKVVURZGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)Br)N |
Origin of Product |
United States |
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